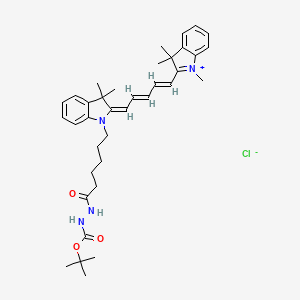

Cy5 Boc-hydrazide

Description

Significance of Fluorescent Labeling in Biomedical Research

Fluorescent labeling is an indispensable technique in modern biomedical research, offering a non-radioactive and highly sensitive means to study biomolecules. mdpi.comaxispharm.com This method allows for the real-time tracking of molecules in living cells, providing insights into their localization, trafficking, and interactions. lumiprobe.com The high specificity of fluorescent probes, often achieved by linking them to antibodies or other targeting molecules, enables the precise detection of specific cellular targets. lumiprobe.com Furthermore, the availability of a wide spectrum of fluorescent dyes allows for multiplexing, where multiple targets can be visualized simultaneously, painting a more complete picture of cellular events. lumiprobe.com This capability is crucial in diverse fields such as immunology, cancer research, and neurobiology for applications ranging from flow cytometry and fluorescence microscopy to in vivo imaging. nih.govnih.gov

Overview of Cyanine (B1664457) Dyes as Research Probes

Cyanine dyes are a prominent class of synthetic fluorescent dyes belonging to the polymethine group. nih.gov Their structure is characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. nih.gov The length of this conjugated chain is a key determinant of the dye's spectral properties; longer chains result in absorption and emission at longer wavelengths, extending into the near-infrared (NIR) region. nih.gov Cyanine dyes, such as the widely used Cy3 and Cy5, are prized for their exceptional brightness, owing to very high molar extinction coefficients, and good photostability. axispharm.comnih.gov Their utility in biological research is further enhanced by their relatively low non-specific binding to biomolecules and the availability of various reactive derivatives that allow for covalent attachment to different functional groups on target molecules. axispharm.com

Contextualization of Cy5 Boc-hydrazide within Reactive Dye Architectures

To be used as a labeling agent, a fluorescent dye requires a reactive functional group that can form a stable covalent bond with a target biomolecule. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., on lysine (B10760008) residues) and maleimides for targeting thiols (e.g., on cysteine residues). nih.govbiotium.com

This compound represents a different reactive architecture, designed to target carbonyl groups—specifically aldehydes and ketones. broadpharm.com This reagent features a hydrazide group (-NH-NH2) that is temporarily protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under normal conditions but can be readily removed using a strong acid, such as trifluoroacetic acid (TFA), to reveal the reactive hydrazide. broadpharm.com This de-protected hydrazide can then react with an aldehyde or ketone to form a stable hydrazone linkage. thermofisher.comvectorlabs.com

This reactivity makes this compound particularly valuable for labeling glycoproteins and other carbohydrates. The cis-diol groups in sugar moieties can be selectively oxidized using a mild oxidizing agent like sodium periodate (B1199274) to generate aldehyde groups, which then serve as specific targets for the hydrazide dye. lumiprobe.comresearchgate.net This site-specific labeling strategy is advantageous as it often targets regions of a protein, such as the Fc region of an antibody, that are distal to the antigen-binding site, thus preserving the protein's biological activity. lumiprobe.com

The stability of the resulting hydrazone bond is an important consideration. While generally stable, hydrazone linkages can be susceptible to hydrolysis, particularly under acidic conditions. nih.govapexbt.com This pH-dependent stability can be a useful feature in applications like drug delivery, where controlled release is desired. axispharm.comnih.gov However, for applications requiring long-term stability, oxime linkages, formed from the reaction of an aminooxy group with a carbonyl, are generally more robust. nih.govbiotium.com

Scope of the Academic Investigation

This article focuses exclusively on the chemical compound this compound, providing a detailed examination of its properties and applications in bioconjugation. The subsequent sections will delve into the specific characteristics of this reagent, including its photophysical properties and the chemistry of its reactive group. Detailed research findings will be presented to illustrate its practical application in labeling biomolecules, particularly in the context of creating fluorescently tagged glycoproteins. The article will provide a comprehensive and scientifically accurate overview of this compound as a specialized tool in the chemical biologist's toolkit.

Detailed Research Findings

The utility of this compound lies in its ability to be converted into a carbonyl-reactive probe for the fluorescent labeling of biomolecules. The de-protected form, Cy5 hydrazide, reacts with aldehydes and ketones to form stable Cy5-hydrazone conjugates. This reactivity is particularly useful for targeting carbonyl groups that are either naturally present, introduced through oxidative stress, or generated by the specific chemical modification of other functional groups.

A primary application of this chemistry is the labeling of glycoproteins. lumiprobe.com Glycoproteins possess carbohydrate moieties that can be selectively oxidized to create aldehyde groups, providing a handle for covalent modification. A common protocol involves the following steps:

Oxidation : The glycoprotein (B1211001) is treated with a mild oxidizing agent, such as sodium meta-periodate, in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5). This reaction cleaves the vicinal diols present in the sugar residues to generate aldehydes. lumiprobe.com

Purification : The oxidized glycoprotein is then purified from the excess periodate, typically through dialysis or gel filtration. lumiprobe.com

Labeling : The purified glycoprotein is incubated with the hydrazide-functionalized dye (in this case, de-protected this compound). The hydrazide reacts with the newly formed aldehydes to create a stable hydrazone linkage. lumiprobe.com

Final Purification : The resulting fluorescently labeled glycoprotein is purified from the unreacted dye. lumiprobe.com

This method is highly effective for labeling antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites, thereby minimizing the impact on the antibody's function. lumiprobe.com

Another significant application is in the study of oxidative stress. Oxidative damage to proteins can lead to the formation of carbonyl groups on certain amino acid side chains. Cy5 hydrazide can be used to label these carbonylated proteins, allowing for their detection and quantification. For instance, a study by Yoshimura et al. (2016) utilized Cy5-hydrazide to quantitatively analyze protein carbonylation in HL-60 cells induced by hydrogen peroxide. The labeled proteins were then separated by SDS-PAGE and quantified by their fluorescence, providing a measure of the extent of oxidative damage. broadpharm.com

The table below summarizes the key properties of this compound and its de-protected, reactive form, Cy5 hydrazide.

| Property | This compound | Cy5 hydrazide |

| Molecular Formula | C37H49ClN4O3 | C32H42Cl2N4O |

| Molecular Weight | 633.3 g/mol | 569.6 g/mol |

| Excitation Maximum | 646 nm | 646 nm |

| Emission Maximum | 662 nm | 662 nm |

| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield | 0.2 | 0.2 |

| Reactive Group | Boc-protected hydrazide | Hydrazide |

| Target Functional Group | None (protected) | Aldehydes, Ketones |

| Solubility | Soluble in DMSO, DMF, DCM | Low solubility in water; requires organic co-solvent |

The photophysical properties of the Cy5 core are largely maintained in both the protected and reactive forms, with a high extinction coefficient contributing to its brightness and excitation/emission maxima in the far-red region of the spectrum, which is beneficial for minimizing autofluorescence from biological samples. nih.govbroadpharm.com

The following table provides a comparison of the hydrazone linkage formed by Cy5 hydrazide with other common bioconjugation linkages.

| Linkage Type | Reactive Groups | Resulting Bond | Key Features |

| Amide | Amine + NHS Ester | Amide | Very stable; targets primary amines (e.g., lysine). |

| Thioether | Thiol + Maleimide | Thioether | Stable; targets thiols (e.g., cysteine). |

| Hydrazone | Aldehyde/Ketone + Hydrazide | Hydrazone | Stable, but can be pH-sensitive (hydrolyzes at low pH); targets carbonyls. nih.govapexbt.com |

| Oxime | Aldehyde/Ketone + Aminooxy | Oxime | More stable than hydrazone, particularly at lower pH; targets carbonyls. nih.govbiotium.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C37H49ClN4O3 |

|---|---|

Molecular Weight |

633.3 g/mol |

IUPAC Name |

tert-butyl N-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride |

InChI |

InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H |

InChI Key |

XWIFMTLJOJRITF-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Strategies for the Derivatization and Activation of Cy5 Boc Hydrazide

Boc-Protective Group Chemistry for Hydrazide Precursors

The use of the Boc protective group is a fundamental and widely adopted strategy in organic synthesis, particularly in peptide and amino acid chemistry. semanticscholar.org Its application to hydrazide precursors like Cy5 Boc-hydrazide leverages its key chemical properties: stability under a wide range of nucleophilic and basic conditions and its susceptibility to cleavage under acidic conditions. semanticscholar.orgumich.edu This orthogonality to other common protecting groups makes it an excellent tool for multi-step synthetic pathways. semanticscholar.org

The synthesis of Boc-hydrazide precursors is typically achieved through the reaction of a hydrazine (B178648) derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which is a stable, commercially available, and efficient reagent for introducing the Boc group. semanticscholar.orgumich.edu Methodologies have evolved from classical approaches in organic solvents to more efficient and environmentally conscious solvent-less techniques, which can provide high yields of the protected product. semanticscholar.orgresearchgate.net This protective strategy ensures that the hydrazide's nucleophilicity is masked, rendering the this compound molecule inert until the deprotection step is initiated. apexbt.comlumiprobe.com

Acid-Catalyzed Deprotection Methodologies

The activation of this compound to its reactive hydrazide form is accomplished through the removal of the Boc group, a process most commonly achieved via acid-catalyzed hydrolysis. fishersci.co.ukbroadpharm.com This deprotection is a critical step that unmasks the nucleophilic nitrogen of the hydrazide, making it available for conjugation reactions. The reaction is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) at room temperature. fishersci.co.ukmasterorganicchemistry.com

The mechanism of acid-catalyzed Boc deprotection proceeds through a well-understood pathway:

Protonation: The carbamate (B1207046) oxygen of the Boc group is protonated by the strong acid. masterorganicchemistry.comcommonorganicchemistry.com

Cation Formation: The protonated intermediate undergoes cleavage to release a stable tert-butyl cation and a carbamic acid derivative of the hydrazide. masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and yielding the free, protonated hydrazide. commonorganicchemistry.com

Alternative methods, such as the use of anhydrous HCl gas in solvent-free conditions, have been developed to provide a cleaner and more sustainable approach to deprotection. rsc.org

Comparative Analysis of Deprotection Efficiency and Yield

The choice of deprotection methodology can significantly impact the efficiency, yield, and purity of the resulting reactive Cy5 hydrazide. While traditional methods using TFA or HCl are robust, factors such as reaction time, temperature, and the presence of acid-sensitive functional groups on the substrate must be considered. A potential side reaction during acid-mediated deprotection is the alkylation of other nucleophilic sites by the liberated tert-butyl cation, which can be mitigated by the addition of scavengers. acsgcipr.org More recent methodologies, including microwave-assisted deprotection in water, offer "green" alternatives that can reduce reaction times and avoid the use of hazardous organic solvents. clockss.org

| Method | Reagents & Conditions | Typical Reaction Time | Advantages | Considerations | Typical Yield |

|---|---|---|---|---|---|

| Standard Acidolysis | TFA or HCl in Dichloromethane (DCM) at room temperature | 30 min - 2 hours | Reliable, well-established, fast reaction | Requires handling of corrosive acids and volatile organic solvents; potential for t-butylation side reactions. acsgcipr.org | >95% |

| Solvent-Free Gas Phase | Ex situ generated HCl gas, solvent-free | 2 - 4 hours | High purity of product (hydrochloride salt), no work-up needed, environmentally friendly. rsc.org | Requires specialized equipment for gas handling. | Quantitative (>99%) rsc.org |

| Microwave-Assisted | Water, 120°C under microwave irradiation | ~8 - 10 minutes | Extremely rapid, uses water as a green solvent, simple filtration for product isolation. clockss.org | Requires a microwave reactor; substrate must be stable at elevated temperatures. | 94% - 99% clockss.org |

Formation of Hydrazone Linkages in Bioconjugation

Upon activation, the Cy5 hydrazide becomes a potent tool for bioconjugation through its reaction with carbonyl compounds. The nucleophilic hydrazide readily attacks electrophilic aldehydes and ketones to form a C=N double bond, known as a hydrazone linkage. chempedia.infolumiprobe.com This reaction is a cornerstone of chemoselective ligation, as carbonyl groups can be selectively introduced into biomolecules. A common strategy involves the mild periodate (B1199274) oxidation of cis-diols within the sugar moieties of glycoproteins, which generates reactive aldehyde groups without significantly altering the protein structure. apexbt.comlumiprobe.comthermofisher.com The resulting hydrazone bond, while a type of Schiff base, is significantly more stable than the imine bond formed from a simple primary amine, particularly at neutral or slightly acidic pH. chempedia.infothermofisher.com

Reaction Kinetics and Optimization for Carbonyl-Reactive Substrates

The rate of hydrazone formation is a critical factor for achieving high labeling efficiency, especially when working with biomolecules at low concentrations. The reaction kinetics are influenced by several factors, most notably pH and the presence of catalysts. The reaction is generally fastest under slightly acidic conditions, typically between pH 5 and 7, which facilitates the dehydration of the carbinolamine intermediate. thermofisher.com

The kinetics can be dramatically accelerated through the use of nucleophilic catalysts, such as aniline. Aniline catalysis can increase the rate constants by several orders of magnitude, achieving values in the range of 10¹ to 10³ M⁻¹s⁻¹. nih.gov This rapid ligation allows for efficient labeling of peptides and proteins at low micromolar concentrations without requiring a large excess of the labeling reagent. nih.gov

| Parameter | Condition | Effect on Reaction Rate | Rationale |

|---|---|---|---|

| pH | Acidic (pH < 4) | Decreased | Protonation of the hydrazide reduces its nucleophilicity. |

| Slightly Acidic (pH 5-7) | Optimal | Balances sufficient hydrazide nucleophilicity with acid-catalyzed dehydration of the intermediate. thermofisher.com | |

| Catalyst | None | Moderate | Spontaneous reaction occurs but may be slow at low reactant concentrations. |

| Aniline | Greatly Increased | Aniline forms a more reactive Schiff base intermediate with the aldehyde, which is then rapidly displaced by the hydrazide. nih.gov | |

| Carbonyl Substrate | Aldehyde | Fast | Less sterically hindered and more electrophilic. nih.gov |

| Ketone | Slower | More sterically hindered and less electrophilic compared to aldehydes. chempedia.info |

Selective Ligation with Aldehyde and Ketone Functionalities

A key advantage of hydrazone ligation is its high degree of selectivity for carbonyl groups. Aldehydes are generally more reactive electrophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond. chempedia.infonih.gov This reactivity difference allows for the preferential labeling of aldehydes in the presence of ketones.

This selectivity is widely exploited in bioconjugation. For instance, the controlled periodate oxidation of sialic acid residues on the surface of antibodies generates aldehyde groups that are located far from the antigen-binding site, allowing for site-specific labeling with Cy5 hydrazide without compromising the antibody's function. lumiprobe.comlumiprobe.com Furthermore, genetic code expansion and enzymatic methods can be used to introduce unique ketone or aldehyde functionalities at specific sites within a protein's sequence, providing a handle for precise, stoichiometric conjugation with Cy5 hydrazide. lumiprobe.com

Chemo-selective Modification Approaches

The reaction between Cy5 hydrazide and carbonyl groups is a prime example of a chemo-selective and bioorthogonal ligation. acs.orgacs.org "Chemo-selective" signifies that the reaction targets a specific functional group (the carbonyl) with high fidelity, even in the complex chemical environment of a biological sample containing a multitude of other potentially reactive groups, such as amines (lysine residues) and thiols (cysteine residues). mpg.deresearchgate.net This specificity prevents the formation of unwanted side products and ensures that the fluorescent label is attached only at the desired location.

This approach enables the modular construction of complex bioconjugates. A biomolecule can first be modified to introduce a carbonyl group, which then serves as a unique chemical handle for subsequent labeling with Cy5 hydrazide. researchgate.net This two-step strategy provides researchers with precise control over the location and stoichiometry of labeling, which is essential for developing advanced diagnostics, imaging agents, and targeted therapeutics. The robustness and specificity of the hydrazone linkage make Cy5 hydrazide an indispensable tool in the chemical biologist's toolbox for the site-selective modification of proteins and other macromolecules. mpg.de

Evaluation of Linker Design on Conjugate Formation and Stability

The linker connecting Cy5 hydrazide to a target molecule is a critical determinant of the conjugate's performance. Its design influences not only the efficiency of the conjugation reaction but also the stability and release characteristics of the final product.

Conjugate Formation: The formation of the hydrazone bond is a reversible condensation reaction. The rate and efficiency of this reaction are influenced by several factors related to the linker and reaction conditions:

pH : The formation of hydrazones is catalyzed by mild acid. The optimal pH is typically between 4.5 and 6.0, which facilitates the dehydration of the carbinolamine intermediate. creative-biogene.com

Catalysts : Aniline-based catalysts can be used to accelerate the rate of hydrazone formation, especially at neutral pH where the reaction is otherwise slow. thermofisher.com

Steric Effects : Bulky groups near the carbonyl group on the target molecule or on the linker itself can sterically hinder the approach of the Cy5 hydrazide, slowing the reaction rate and potentially reducing the final yield.

Conjugate Stability: The stability of the resulting hydrazone bond is a key consideration, particularly for applications in drug delivery where the conjugate must remain intact in circulation but release its payload in a target environment. The acylhydrazone linkage formed by Cy5 hydrazide is known for its pH-dependent stability. nih.gov It is relatively stable at the neutral pH of the bloodstream (pH 7.4) but becomes susceptible to hydrolysis under the acidic conditions found in endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). nih.goved.ac.uk

This pH sensitivity is a desirable feature for controlled drug release. The stability of the linker can be fine-tuned by modifying the electronic and steric environment around the hydrazone bond. For example, acylhydrazones are generally more stable at neutral pH but more labile at acidic pH compared to alkylhydrazones, making them well-suited for targeted delivery systems. nih.gov

The following table presents research findings on the stability of model acylhydrazone linkers, which illustrates the principles governing the stability of Cy5-hydrazone conjugates. The data shows the half-life (t½) of the linker at physiological pH and acidic pH, demonstrating the significant difference in stability that enables controlled release.

| Linker Type | Structure near Hydrazone | t½ at pH 7.4 (hours) | t½ at pH 5.0 (hours) | Reference |

|---|---|---|---|---|

| Acylhydrazone | Benzoyl hydrazone of acetone | Stable | 12 | nih.gov |

| Acylhydrazone | Benzoyl hydrazone of p-nitroacetophenone | Stable | 1 | nih.gov |

| Acylhydrazone | Aliphatic acylhydrazone of doxorubicin | >48 | ~4 | researchgate.net |

The length and composition of the linker also play a role. Longer, more flexible linkers like PEG can improve the solubility of the conjugate and extend its circulation half-life, while potentially reducing uptake in organs like the liver. nih.govfrontiersin.org However, linker length must be optimized, as excessively long linkers might lead to decreased stability or altered pharmacokinetic profiles. nih.govnih.gov

Methodological Paradigms in Bioconjugation Utilizing Cy5 Boc Hydrazide

Strategies for Site-Specific Macromolecular Labeling

The ability to attach a fluorescent label like Cy5 to a specific location on a large biomolecule (a macromolecule) is crucial for understanding its function and location within a cell. Cy5 Boc-hydrazide, with its reactive hydrazide group, is a key reagent in several strategies designed to achieve this site-specific labeling.

Engineered Tag-Mediated Conjugation Systems

To achieve even greater precision in labeling, scientists have developed sophisticated methods that introduce a unique chemical "handle" into the target biomolecule. This handle is specifically designed to react with a complementary partner, like the hydrazide of Cy5 hydrazide. These "tag-mediated" systems ensure that the fluorescent dye is attached only at the desired location.

A powerful strategy for site-specific protein labeling involves expanding the genetic code to incorporate unnatural amino acids (UAAs) at specific positions within a protein's sequence. nih.govnih.govacs.org This technique uses engineered enzymes and transfer RNAs (tRNAs) to insert a UAA with a unique chemical group in response to a specific, otherwise unused, three-letter codon (like the amber stop codon, UAG) during protein synthesis. nih.govnih.govfarmasimahaganesha.ac.id

For conjugation with Cy5 hydrazide, a UAA containing a ketone or aldehyde group, such as p-acetylphenylalanine, can be incorporated into the protein of interest. researchgate.net This introduces a carbonyl group at a precise location, which then serves as a specific target for the hydrazide group of the Cy5 dye. researchgate.netcaltech.edu This bioorthogonal reaction, meaning it occurs without interfering with other biological processes, allows for the creation of homogeneously labeled proteins with the fluorescent probe attached at a single, defined site. acs.orgfarmasimahaganesha.ac.id This precision is critical for advanced imaging techniques like single-molecule localization microscopy. frontiersin.org

Table 1: Examples of Unnatural Amino Acids in Bioconjugation

| Unnatural Amino Acid | Reactive Group | Complementary Probe | Application |

| p-Azido-L-phenylalanine (pAzF) | Azide | Alkyne-modified dye | Click Chemistry |

| p-Acetylphenylalanine (pAcPhe) | Ketone | Hydrazide-modified dye (e.g., Cy5 hydrazide) | Carbonyl Condensation |

| Nε-p-azidobenzyloxycarbonyl lysine (B10760008) (PABK) | Azide | Alkyne-modified dye | Click Chemistry |

This table provides examples of unnatural amino acids and their corresponding reactive partners used in site-specific protein labeling.

Another elegant approach to introduce a specific labeling site is to use enzymes to generate a reactive aldehyde on the target protein. One such method utilizes the formylglycine-generating enzyme (FGE). researchgate.netnih.gov FGE recognizes a specific short amino acid sequence (a tag), often six amino acids long (CxPxR), that has been genetically engineered into the protein of interest. researchgate.netnih.govrsc.org The enzyme then oxidizes the cysteine residue within this tag to a formylglycine residue, which contains an aldehyde group. researchgate.netnih.govnih.gov

This enzymatically generated aldehyde provides a unique, bioorthogonal handle for covalent modification. acs.org The aldehyde can then be specifically targeted by a hydrazide-functionalized probe like Cy5 hydrazide. nih.govnih.gov This "aldehyde tag" technology allows for highly selective labeling of proteins both in test tubes (in vitro) and on the surface of living cells. rsc.org The reaction is efficient and results in a stable, covalently labeled protein. researchgate.netnih.gov

Table 2: Enzymatic Methods for Aldehyde Generation

| Enzyme | Substrate/Tag | Generated Reactive Group | Application |

| Formylglycine-Generating Enzyme (FGE) | Cysteine in a specific peptide tag (e.g., CxPxR) | Aldehyde (Formylglycine) | Site-specific protein labeling |

| Galactose Oxidase (GalOx) | Terminal galactose residues on glycans | Aldehyde | Glycoprotein (B1211001) labeling |

| Periodate (B1199274) | Vicinal diols on sugars (e.g., RNA 3'-terminus) | Aldehyde | Glycoprotein and RNA labeling |

This table summarizes key enzymatic and chemical methods used to introduce aldehyde groups into biomolecules for subsequent conjugation.

Conjugation to Nucleic Acids

Beyond proteins, this compound and its reactive form are valuable tools for labeling nucleic acids like RNA. Fluorescently labeling RNA is essential for studying its structure, function, dynamics, and localization within the cell.

RNA Labeling Techniques for Structural and Functional Studies

A common and effective method for labeling RNA at a specific position is to target its 3'-end. nih.gov The ribose sugar at the very end of an RNA molecule has a unique chemical feature called a vicinal diol (two adjacent hydroxyl groups). thermofisher.com This diol can be selectively oxidized using sodium periodate (NaIO₄), which breaks the bond between the two hydroxyl-bearing carbons and converts them into two aldehyde groups. nih.govthermofisher.com

These aldehydes provide a specific point of attachment for hydrazide-containing molecules. thermofisher.comnih.gov Cy3-hydrazide, a dye similar to Cy5, has been successfully used in this manner. oup.com The hydrazide group of the dye reacts with the newly created aldehydes at the 3'-end of the RNA to form a stable hydrazone linkage. nih.govthermofisher.comnih.gov This process allows for the covalent attachment of a fluorescent probe to the RNA molecule, enabling researchers to track it using fluorescence-based techniques. oup.com This method is particularly powerful for single-molecule spectroscopy studies, which can reveal detailed information about the folding and conformational changes of individual RNA molecules. oup.com

Modified Nucleoside Triphosphate (NTP) Incorporation

The enzymatic synthesis of fluorescently labeled nucleic acids is a powerful technique for their detection and analysis. One advanced method involves the incorporation of modified nucleoside triphosphates (NTPs) by DNA or RNA polymerases during processes like PCR, primer extension, or in vitro transcription. google.comsoton.ac.uk

In this paradigm, the NTPs are first synthesized to contain a reactive functional group, such as an aldehyde or ketone, attached to the nucleobase via a linker arm. google.com These modified NTPs are designed to be effective substrates for polymerase enzymes. During nucleic acid synthesis, the polymerase incorporates these modified nucleotides into the growing DNA or RNA strand. soton.ac.uk

Following the enzymatic incorporation, the nucleic acid polymer is purified to remove unincorporated NTPs. The polymer now displays an array of reactive carbonyl groups. At this stage, the deprotected form of this compound (Cy5 hydrazide) is introduced. The hydrazide reacts specifically with the engineered carbonyl groups along the nucleic acid backbone, resulting in a polymer that is densely and covalently labeled with the Cy5 fluorophore. google.com This post-synthesis labeling strategy is advantageous as it separates the enzymatic reaction from the chemical dye conjugation, potentially improving the efficiency of both steps. Labeled nucleic acids produced by this method are critical for applications such as DNA sequencing, fluorescence in situ hybridization (FISH), and microarray-based analyses. google.comsci-hub.box

Dihydrouridine Residue Replacement in tRNA

Transfer RNA (tRNA) molecules contain a variety of post-transcriptionally modified nucleosides, which are crucial for their structure and function. The dihydrouridine (DHU) residues, typically found in the D-loop of most tRNAs, offer a unique target for site-specific labeling due to their distinct chemical properties. nih.govgoogle.com An optimized procedure has been developed to replace DHU residues with fluorescent dyes like Cy5 via a hydrazide linkage, enabling detailed studies of tRNA dynamics during protein synthesis. nih.govresearchgate.net

The labeling process is a two-step chemical reaction:

Reductive Cleavage: The DHU ring is selectively opened through reductive cleavage using sodium borohydride (B1222165) (NaBH₄). This reaction transforms the dihydrouridine into a more flexible ureidopropanol residue, which exposes a reactive aldehyde or ketone group. researchgate.net

Hydrazone Formation: The newly formed carbonyl group is then targeted by Cy5 hydrazide. The hydrazide undergoes a condensation reaction with the carbonyl to form a stable, covalent hydrazone bond, effectively tethering the Cy5 dye to the tRNA molecule at the site of the original DHU residue. researchgate.netscispace.com

A significant finding from this research is that tRNA molecules labeled with Cy5-hydrazide in the D-loop remain highly functional. nih.gov Studies have demonstrated that these labeled tRNAs are competent in all major ribosomal activities, including the formation of the 30S initiation complex, binding to the ribosome in an EF-Tu-dependent manner, translocation, and active participation in polypeptide synthesis. nih.gov This functional integrity makes Cy5-hydrazide-labeled tRNAs invaluable probes for single-molecule fluorescence resonance energy transfer (FRET) experiments aimed at elucidating the complex conformational changes of tRNA within the ribosome during translation. biorxiv.org

| Step | Reagent | Purpose | Reference |

|---|---|---|---|

| 1. Ring Opening | Sodium borohydride (NaBH₄) | Reductive cleavage of the dihydrouridine ring to generate a reactive carbonyl group. | researchgate.net |

| 2. Dye Conjugation | Cy5 hydrazide | Forms a stable hydrazone bond with the carbonyl group, covalently attaching the fluorophore. | nih.govresearchgate.net |

| 3. Functional Validation | In vitro translation assays | Confirms that the labeled tRNA remains active in ribosomal protein synthesis. | nih.gov |

Protein Modification and Probe Development

Strategies for Controlled Protein Derivatization

The controlled labeling of proteins with fluorescent probes is essential for studying their localization, interaction, and function. This compound provides a refined method for such modifications by targeting carbonyl groups on proteins. The Boc protecting group offers a layer of control, as the reactive hydrazide is only unmasked upon treatment with acid, allowing for precise timing in a multi-step experimental design. broadpharm.com

Protein carbonyls can arise through two main routes:

Oxidative Stress: Reactive oxygen species (ROS) can lead to the oxidation of certain amino acid side chains (such as proline, arginine, lysine, and threonine), resulting in the formation of aldehyde or ketone groups. This "carbonylation" is a marker of oxidative damage. nih.gov

Engineered Carbonyls: Carbonyl groups can be intentionally and site-specifically introduced into proteins using various biochemical or chemical techniques.

A notable application of this labeling strategy is the proteome-wide analysis of protein carbonylation. In a study on Arabidopsis thaliana, proteins were extracted from plants treated with hydrogen peroxide (H₂O₂), an inducer of oxidative stress. nih.gov The carbonyl groups on the resulting proteins were then labeled with a cyanine (B1664457) hydrazide probe. This allowed for the fluorescent detection and subsequent identification of specific proteins that were carbonylated in response to oxidative stress, revealing key targets related to photosynthesis and plant defense. nih.gov

| Experimental Condition | Key Finding | Labeled Proteins | Reference |

|---|---|---|---|

| Treatment with 20 mM H₂O₂ | Increased levels of protein carbonylation compared to control. | Proteins involved in photosynthesis, defense response, and sulfur metabolism. | nih.gov |

| Labeling Reaction | Carbonylated proteins were labeled with a cyanine hydrazide probe in a sodium acetate (B1210297) buffer (pH 6.8). | Differentially carbonylated proteins were identified via mass spectrometry. | nih.gov |

Glycoprotein Labeling via Periodate Oxidation

Many proteins, particularly those that are secreted or membrane-bound, are glycosylated, meaning they have carbohydrate chains (glycans) attached. These glycans provide a unique handle for specific labeling. The periodate oxidation method is a classic and highly effective strategy for introducing aldehyde groups onto glycoproteins. apexbt.com

The process involves treating the glycoprotein with a mild oxidizing agent, typically sodium periodate (NaIO₄). apexbt.com At low temperatures and controlled concentrations, periodate selectively cleaves the carbon-carbon bond of cis-diol groups found in sialic acid residues, which are often located at the terminal positions of glycan chains. This oxidation reaction converts the diol into two aldehyde groups without significantly damaging the protein's polypeptide structure.

Once the aldehyde groups are generated, the oxidized glycoprotein can be readily conjugated to Cy5 hydrazide. The hydrazide reacts with the aldehydes to form stable hydrazone bonds, resulting in a fluorescently labeled glycoprotein. broadpharm.comlumiprobe.com This method is widely used due to its high specificity for glycans and the relatively mild reaction conditions required.

| Step | Reagent/Condition | Typical Parameters | Purpose | Reference |

|---|---|---|---|---|

| Oxidation | Sodium periodate (NaIO₄) | 1-10 mM, 0°C, in darkness | Generates aldehyde groups on sialic acid residues. | |

| Conjugation | Cy5 hydrazide | Reaction with oxidized glycoprotein in a suitable buffer (e.g., pH 5-7). | Forms a covalent hydrazone linkage with the aldehydes. | broadpharm.comapexbt.com |

Antibody Conjugation for Research Applications

Antibodies are a critical class of glycoproteins used extensively in research, diagnostics, and therapeutics. The ability to label antibodies with fluorophores without compromising their antigen-binding capability is paramount. The periodate oxidation method described above is particularly well-suited for this purpose. apexbt.com

The glycan moieties on most antibodies (like IgG) are located in the constant (Fc) region, which is physically separate from the variable (Fab) regions responsible for antigen recognition. apexbt.com By using periodate oxidation to generate aldehydes on these Fc-region glycans, Cy5 hydrazide can be conjugated to a site that does not interfere with the antibody's binding affinity or specificity. medchemexpress.eu This site-specific labeling results in functionally intact, fluorescently-labeled antibodies that are ideal for a wide range of applications, including:

Immunofluorescence Microscopy: Visualizing the location of target antigens in cells and tissues.

Flow Cytometry: Identifying and quantifying specific cell populations.

ELISA and Western Blotting: Detecting and quantifying target proteins in complex mixtures.

Fabrication of Microarray-Based Assays

Microarrays are powerful high-throughput platforms that allow for the simultaneous analysis of thousands of molecular interactions on a solid surface. ubc.ca Hydrazide chemistry, and by extension Cy5 hydrazide, plays a significant role in both the fabrication and application of these arrays, particularly for carbohydrate and peptide microarrays. acs.orgresearchgate.net

There are two primary ways this chemistry is utilized:

Surface Immobilization: Microarray substrates, such as glass slides, can be chemically modified to present a high density of hydrazide groups on their surface. nih.gov This is often achieved by coating the slide with a polymer like poly(acryloyl hydrazide). acs.org Molecules containing an aldehyde or ketone group, such as the reducing end of an oligosaccharide or a peptide modified with a carbonyl linker, can then be "printed" onto the slide. The carbonyls react with the surface-bound hydrazides, leading to the covalent and oriented immobilization of the probes. acs.orgnih.gov

Probe/Sample Labeling: In other microarray formats, the probes are unlabeled on the surface, and a sample containing potential binding partners is introduced. In this case, the molecules within the sample (e.g., proteins from a cell lysate) can be pre-labeled with Cy5 hydrazide (following periodate oxidation if they are glycoproteins). researchgate.net When the labeled sample is applied to the microarray, any binding to the immobilized probes can be detected and quantified by measuring the fluorescence of the Cy5 dye at specific spots on the array. researchgate.net This approach is common in lysate microarrays for studying protein-protein or protein-drug interactions.

The use of Cy5 hydrazide in microarray technology enables the sensitive and specific detection of a wide array of biomolecular interactions, facilitating advances in functional glycomics, proteomics, and drug discovery. ubc.caacs.org

Immobilization Chemistry for Surface-Tethered Probes

The creation of surface-tethered probes using this compound is a powerful technique for developing biosensors and microarrays. This process relies on the specific and stable covalent attachment of the dye to a functionalized surface. The primary chemical strategy involves the formation of a hydrazone bond between the hydrazide group of the Cy5 probe and an aldehyde group present on the surface.

The immobilization process typically begins with a solid support, such as a glass slide or a resin bead, which is chemically modified to present aldehyde groups on its surface. This "aldehyde-activated" surface is then ready to react with the Cy5-hydrazide. Prior to this reaction, the this compound must be deprotected to reveal the reactive hydrazide. This is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which selectively removes the Boc group without damaging the cyanine dye structure.

The deprotected Cy5-hydrazide is then incubated with the aldehyde-activated surface. The nucleophilic hydrazide group attacks the electrophilic aldehyde carbon, leading to the formation of a stable hydrazone linkage. papyrusbio.comnih.gov This reaction is typically carried out under mildly acidic conditions (pH 5-7), as acid catalysis can accelerate the rate of hydrazone formation. papyrusbio.comoup.comscience.gov The stability of the resulting hydrazone bond is sufficient for most applications, providing a durable tether for the fluorescent probe. nih.gov Furthermore, the reaction can be driven to high efficiency, with studies showing greater than 90% coupling of glycoproteins to hydrazide resins under optimized conditions. thermofisher.com Aniline can also be employed as a catalyst to further enhance the efficiency of the hydrazone ligation. thermofisher.com

The density of the immobilized probes on the surface can be controlled by varying factors such as the concentration of the Cy5-hydrazide solution, the reaction time, and the temperature. oup.com This allows for the fine-tuning of the sensor or array characteristics to suit the specific application. It is crucial to block any unreacted aldehyde groups on the surface after the immobilization of the Cy5 probe to prevent non-specific binding of other molecules during subsequent assays. nih.gov

Table 1: Parameters for Immobilization of Hydrazide-Modified Probes on Aldehyde-Activated Surfaces

| Parameter | Condition/Reagent | Purpose/Effect | Reference(s) |

| Surface Activation | Aldehyde Functionalization | Provides reactive sites for hydrazide coupling. | nih.gov |

| Probe Deprotection | Trifluoroacetic Acid (TFA) | Removes Boc protecting group from this compound to yield reactive Cy5-hydrazide. | |

| Reaction pH | pH 5.0 - 7.0 | Optimizes the rate of hydrazone bond formation through acid catalysis. | papyrusbio.comoup.comscience.gov |

| Catalyst (Optional) | Aniline | Increases the efficiency and rate of the hydrazone ligation reaction. | thermofisher.com |

| Reaction Time | 4 - 24 hours | Allows for completion of the coupling reaction; can be optimized. | |

| Blocking Agent | Ethanolamine, BSA | Quenches unreacted aldehyde groups to minimize non-specific binding. | nih.gov |

Impact of Linker Length on Molecular Recognition

The linker or spacer arm that connects the Cy5 fluorophore to the biomolecule or surface plays a critical role in molecular recognition events. The length and flexibility of this linker can significantly influence the binding affinity and specificity of the resulting probe. nih.govresearchgate.net

The introduction of a linker, such as a polyethylene (B3416737) glycol (PEG) chain, between the Cy5 dye and the recognition element (e.g., a peptide or antibody) can be advantageous. A linker can provide steric separation between the bulky fluorophore and the binding site of the recognition element, preventing the dye from interfering with the interaction. nih.gov Studies have shown that the inclusion of even a short PEG spacer can improve the binding affinity of a peptide-dye conjugate to its receptor. nih.gov For instance, the addition of a single PEG unit to a Cy5.5-labeled peptide targeting the epidermal growth factor receptor (EGFR) improved its binding affinity twofold. nih.gov

However, the relationship between linker length and binding affinity is not always linear. Increasing the linker length beyond an optimal point can sometimes lead to a decrease in affinity. nih.gov This may be due to increased conformational flexibility of the probe, which can entropically disfavor binding, or potential non-specific interactions of the linker itself with the target or surrounding molecules. researchgate.netplos.org In one study, increasing the PEG linker length in a Cy5.5-labeled peptide from one unit to a longer chain resulted in decreased affinity for cellular EGFR. nih.gov

The flexibility of the linker is also a key determinant of its impact. Flexible linkers, like PEG, can allow the probe to adopt multiple conformations, which can be beneficial for accommodating variations in the binding site geometry. researchgate.net On the other hand, more rigid linkers can restrict the conformational freedom of the probe, which may be advantageous in certain applications where a precise orientation is required for optimal binding. biorxiv.org

The choice of linker length is therefore a critical design parameter that must be optimized for each specific application. The optimal linker will balance the need for steric separation with the entropic cost of a long, flexible chain, ultimately maximizing the molecular recognition capabilities of the Cy5-tethered probe.

Table 2: Influence of Linker Length on Molecular Recognition

| Probe System | Linker Variation | Observed Effect on Molecular Recognition | Reference(s) |

| EGFR-targeting peptide-Cy5.5 | Addition of a single PEG unit | 2-fold improvement in binding affinity. | nih.gov |

| EGFR-targeting peptide-Cy5.5 | Increased PEG linker length | Decreased affinity for cellular EGFR. | nih.gov |

| MMP-12 targeting probe-Cy5.5 | Elongation of PEG spacer (PEG2 to PEG29) | Reduced binding to serum albumin and restored affinity for MMP-12. | nih.gov |

| TCR-pMHC interaction | Shorter PEG linkers | More efficient TCR triggering. | plos.org |

| Bivalent targeting construct | Reduced linker length | Increased modification efficiency and precision. | researchgate.net |

Applications in Advanced Spectroscopic and Imaging Techniques

Fluorescence Microscopy and Cellular Imaging Studies

Fluorescence microscopy is a cornerstone of cell biology, and Cy5-based probes are highly valued for their performance in this domain. axispharm.com The far-red emission of Cy5 minimizes background fluorescence from native cellular components, enhancing the signal-to-noise ratio for clearer images. myskinrecipes.com

The ability to track the movement and interactions of molecules within living cells over time is crucial for understanding dynamic biological processes. Cy5 Boc-hydrazide, once conjugated to a target biomolecule, acts as a bright and stable beacon. This allows researchers to follow the real-time trafficking of proteins, lipids, and other cellular components, providing insights into their function and regulation. acs.orgnih.gov The covalent and stable nature of the hydrazone linkage ensures that the fluorescent tag remains attached to the molecule of interest throughout the experiment.

Labeling molecules in living cells presents a unique set of challenges, requiring reagents that are both effective and non-disruptive to cellular function. Methodologies for live-cell labeling often involve a two-step process where a bioorthogonal chemical reporter is first introduced into a target biomolecule, followed by reaction with a fluorescent probe. nih.govresearchgate.net For instance, a strained alkene can be incorporated into a protein, which then reacts with a tetrazine-conjugated Cy5 fluorophore. nih.govnih.gov This "click chemistry" approach is highly specific and can be performed in the complex environment of a living cell. google.com The development of such strategies allows for the precise labeling of specific cellular targets with minimal perturbation. researchgate.net

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-300 nanometers. fluorofinder.comnih.gov Super-resolution microscopy (SRM) techniques overcome this limitation, enabling the visualization of cellular structures at the nanoscale. researchgate.netnih.gov

dSTORM is a super-resolution technique that relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. fluorofinder.comnih.gov By imaging only a sparse subset of fluorophores at any given time, their precise locations can be determined and compiled to reconstruct a high-resolution image. Cy5 is a commonly used dye in dSTORM due to its favorable photoswitching properties in the presence of specific imaging buffers. fluorofinder.com

TIRF microscopy selectively excites fluorophores in a very thin region (typically less than 100 nanometers) near the coverslip. nih.govplos.org This dramatically reduces background fluorescence from the rest of the cell, making it ideal for single-molecule imaging. plos.orgmdpi.com In this context, Cy5-labeled molecules can be observed with high signal-to-noise as they interact with surface-immobilized partners or move along the cell membrane. nih.govresearchgate.net For example, researchers have used TIRF to visualize the binding and dissociation of single Cy3- and Cy5-labeled proteins. nih.govnih.gov

Confocal microscopy uses a pinhole to reject out-of-focus light, resulting in sharp, optically sectioned images of thick specimens. plos.org This technique is widely used to study the three-dimensional organization and dynamics of intracellular structures. core.ac.uk When coupled with Cy5-labeled probes, confocal microscopy allows for detailed visualization of the distribution and movement of specific molecules within the cell. nih.govresearchgate.net For example, the intracellular trafficking of Cy5-labeled DNA has been successfully imaged using confocal microscopy. researchgate.net

Data Tables

Table 1: Spectral Properties of Cy5 Hydrazide

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649-651 nm | axispharm.comaatbio.com |

| Emission Maximum (λem) | ~665-670 nm | axispharm.comaatbio.comsigmaaldrich.cn |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | antibodies.comb-cdn.net |

| Fluorescence Quantum Yield (Φ) | ~0.2-0.28 | axispharm.comantibodies.com |

Table 2: Applications of Cy5 Hydrazide in Microscopy

| Technique | Application | Key Advantage | References |

| Fluorescence Microscopy | Labeling cellular structures, proteins, nucleic acids. | High signal-to-noise due to far-red emission. | axispharm.commyskinrecipes.com |

| Live-Cell Imaging | Spatiotemporal tracking of biomolecules. | Biocompatible labeling with minimal cell disruption. | nih.govresearchgate.netnih.gov |

| dSTORM | Super-resolution imaging of subcellular structures. | Favorable photoswitching properties. | fluorofinder.comnih.gov |

| TIRF Microscopy | Single-molecule analysis at the cell surface. | Reduced background for high-sensitivity detection. | nih.govmdpi.comresearchgate.net |

| Confocal Microscopy | 3D imaging of intracellular dynamics. | Optical sectioning for clear, high-resolution images. | nih.govcore.ac.ukresearchgate.net |

Super-Resolution Imaging Modalities

Förster Resonance Energy Transfer (FRET) Based Investigations

Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) in close proximity. researchgate.net This phenomenon is highly sensitive to the distance between the donor and acceptor molecules, typically in the range of 1-10 nanometers, making it a powerful tool for studying molecular interactions and dynamics. researchgate.netntu.edu.sg

Probing Molecular Interactions and Conformational Changes

The distance-dependent nature of FRET allows it to function as a "molecular ruler" to investigate the conformational changes of individual biomolecules and their intermolecular interactions. researchgate.net By labeling biomolecules with a donor and an acceptor dye, such as Cy3 and Cy5, researchers can monitor changes in the distance between the labeled sites. nih.gov For instance, smFRET (single-molecule FRET) has been employed to study the conformational heterogeneity and dynamic changes of RNA molecules by labeling the 5' and 3' ends with Cy5 and Cy3 dyes. oup.com The efficiency of energy transfer, and thus the emitted fluorescence, changes as the molecule undergoes conformational shifts, providing insights into its structural dynamics. ntu.edu.sg This technique has been instrumental in observing the folding pathways of RNA and the interactions between different biomolecules. ntu.edu.sgresearchgate.net

Dynamic changes in the distance between the donor and acceptor result in corresponding changes in their emission intensities. An increase in acceptor emission upon donor excitation, with a simultaneous decrease in donor emission, indicates a change in the inter-dye distance and suggests a conformational change in the labeled molecule. ntu.edu.sg This anticorrelation is a hallmark of FRET and is used to interpret the dynamics of biological systems. ntu.edu.sg

Design of FRET Pairs for Biosensing

The selection of an appropriate FRET pair is crucial for the successful design of biosensors. Cyanine (B1664457) dyes, including Cy3 and Cy5, are popular choices for single-molecule FRET studies due to their favorable photophysical properties. nih.gov The design of FRET-based biosensors often involves linking two fluorescent proteins or dyes with a peptide that includes a protease cleavage site. microscopyu.com In its intact state, the sensor exhibits high FRET efficiency. Upon cleavage of the linker by a specific protease, the donor and acceptor are separated, leading to a loss of FRET. microscopyu.com This "on/off" signaling mechanism is a common strategy in biosensor design.

The Cy3-Cy5 pair is one of the most commonly used FRET pairs in biological research. nih.gov However, other combinations are also utilized to achieve different spectral properties and Förster distances. For example, three-color smFRET has been developed using Cy3 as the donor and Cy5 and Cy5.5 as two distinct acceptors to simultaneously monitor the correlated motions of different segments of a biomolecule. nih.gov The choice of the FRET pair depends on the specific application and the required sensitivity range, as the FRET efficiency is most sensitive to distance changes around the Förster distance (R₀), the distance at which the energy transfer efficiency is 50%. whiterose.ac.uk

| FRET Pair | Donor | Acceptor | Förster Radius (R₀) |

| Cy3 - Cy5 | Cy3 | Cy5 | ~60 Å nih.gov |

| ATTO550 - ATTO647N | ATTO550 | ATTO647N | ~65 Å nih.gov |

| Alexa555 - Alexa647 | Alexa555 | Alexa647 | ~51 Å nih.gov |

| Cy2 - Cy7 | Cy2 | Cy7 | 2.8 nm whiterose.ac.uk |

| Cy5 - Cy5.5 | Cy5 | Cy5.5 | 7.3 nm whiterose.ac.uk |

Flow Cytometry for Cell and Particle Analysis

Cy5 and its derivatives are frequently used as fluorescent labels in flow cytometry for the analysis of cells and particles. axispharm.com In this technique, cells are labeled with fluorescent antibodies or probes and then passed through a laser beam. The scattered and emitted light is detected, allowing for the identification and quantification of different cell populations based on their fluorescent properties.

Cy5-labeled antibodies are commonly used for immunophenotyping, where they bind to specific cell surface antigens, enabling the characterization of heterogeneous cell populations. broadpharm.com For instance, Cy5 has been used in flow cytometry to analyze bacterial cells and to study the effects of various treatments on their fluorescence. nih.gov The bright and stable fluorescence of Cy5 makes it a reliable fluorophore for these applications, providing high sensitivity for the detection of target molecules. axispharm.com

Near-Infrared (NIR) Fluorescence Imaging

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo imaging due to the reduced scattering, absorption, and autofluorescence of light in the NIR window (700-1700 nm). thno.org This allows for deeper tissue penetration and a better signal-to-background ratio compared to imaging in the visible spectrum. researchgate.netresearchgate.net

Applications in Preclinical Molecular Imaging

Cy5 and its longer-wavelength analog, Cy5.5, are widely used as NIR fluorophores in preclinical molecular imaging. apexbt.com These dyes can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to create probes that specifically accumulate in tissues of interest, such as tumors. researchgate.net For example, a peptide specific for the HER2 receptor was conjugated to Cy5.5 for in vivo imaging of colorectal cancer in a preclinical model. nih.gov The NIR fluorescence from the probe allowed for the visualization of tumors with high contrast. nih.gov

These targeted NIR probes are valuable tools for non-invasively monitoring biological processes, disease progression, and the efficacy of therapeutic interventions in living animals. The ability to visualize molecular targets in real-time provides crucial information for cancer diagnosis and surgical guidance. researchgate.netresearchgate.net

Considerations for Tissue Penetration and Background Reduction

A key advantage of using NIR fluorophores like Cy5.5 is their ability to penetrate tissue more deeply than visible light fluorophores. nih.gov This is due to lower absorption by endogenous chromophores such as hemoglobin and melanin (B1238610) in the NIR region. researchgate.net The reduced tissue autofluorescence in the NIR spectrum also contributes to a higher signal-to-background ratio, resulting in clearer images. nih.gov

The choice of fluorophore is critical for optimizing tissue penetration and minimizing background. Dyes that emit in the NIR-I (650-900 nm) and NIR-II (1000-1700 nm) windows are preferred for in vivo imaging. thno.orgphotonetc.com Cy5.5, with its emission in the NIR-I region, offers a good balance of tissue penetration and detector sensitivity for many preclinical imaging applications. apexbt.comnih.gov Strategies to further improve image quality include the development of probes with large Stokes shifts to effectively separate the excitation and emission signals. researchgate.net

Western Blotting and Related Detection Methods

This compound serves as a specialized chemical probe for the detection of proteins in Western blotting and analogous electrophoretic techniques. The molecule's utility stems from its reactive hydrazide group, which is initially protected by a tert-butoxycarbonyl (Boc) group. apexbt.combroadpharm.com This Boc-protecting group can be removed using a strong acid, such as trifluoroacetic acid (TFA), to expose the reactive hydrazide. apexbt.combroadpharm.com The unmasked hydrazide group specifically targets and covalently bonds with carbonyl groups (aldehydes and ketones) present on biomolecules. apexbt.combroadpharm.comapexbt.comantibodies.com This labeling strategy allows for the fluorescent detection of specific protein subsets, particularly carbonylated proteins and glycoproteins, following their separation by gel electrophoresis. apexbt.comnih.gov

A primary application of this technology is the detection and quantification of protein carbonylation, a key biomarker for oxidative stress-induced protein damage. nih.govnih.gov The traditional method for identifying carbonylated proteins involves a chemical derivatization of the carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by separation via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequent immunodetection using an anti-DNP antibody in a Western blot format. nih.govnih.gov

The use of fluorescent hydrazides, such as Cy5 hydrazide, presents a modern alternative to this multi-step immunodetection process. nih.gov By directly labeling the carbonylated proteins with a fluorescent tag prior to or after gel separation, the need for the Western blot and antibody incubation steps is eliminated. nih.govnih.gov This direct detection method is not only faster but can also offer enhanced accuracy by avoiding potential issues related to the cross-reactivity of antibodies. nih.gov

In practice, cell or protein lysates containing carbonylated proteins are incubated with Cy5 hydrazide, leading to the formation of a stable hydrazone bond. The labeled proteins are then separated using SDS-PAGE. The carbonylated proteins can be directly visualized and quantified in the gel by measuring the fluorescence intensity of the Cy5 dye, which has an excitation maximum around 640-649 nm and an emission maximum near 660-670 nm. apexbt.commedchemexpress.comaxispharm.com

This methodology extends to more advanced electrophoretic techniques like two-dimensional difference gel electrophoresis (2D-DIGE). nih.gov In 2D-DIGE, Cy5 hydrazide can be used in multiplexing analyses, often in combination with other fluorescent hydrazides like Cy3 hydrazide. nih.govnih.gov This allows for the simultaneous analysis and comparison of protein carbonylation levels between different samples (e.g., control vs. treated) on a single 2D gel, improving the precision of comparative proteomics studies. nih.gov

Another significant application is the detection of glycoproteins. broadpharm.combroadpharm.comthp.atbiotium.com The carbohydrate moieties of glycoproteins can be oxidized with a mild oxidizing agent, such as sodium periodate (B1199274), to generate aldehyde groups. antibodies.combroadpharm.comlumiprobe.com Cy5 hydrazide can then be used to specifically label these newly formed aldehydes, enabling the fluorescent detection and analysis of glycoproteins in gels and on blots. antibodies.com

Detailed Research Findings

A study by Yoshimura et al. (2016) demonstrated a novel procedure for assessing the antioxidant capacity of food components by quantifying induced protein carbonylation in HL-60 cells. apexbt.com This research highlights the practical application of Cy5 hydrazide in a quantitative cellular assay.

| Study Focus | Model System | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Quantitative analysis of protein carbonylation | HL-60 cells | Protein carbonylation was induced by Hydrogen peroxide (H2O2). The resulting carbonylated proteins were labeled with Cy5-hydrazide dye and subsequently analyzed by SDS-PAGE and fluorescence determination. | The method provided a quantitative assessment of protein oxidation, demonstrating the utility of Cy5-hydrazide for analyzing oxidative stress in a cellular context. | apexbt.com |

Role in Biochemical and Biophysical Assay Development

Enzyme Activity Profiling

Fluorescence-based assays are cornerstones of enzyme kinetics, offering high sensitivity and the potential for real-time monitoring. nih.gov Cy5 hydrazide facilitates the creation of fluorescent substrates that can report on enzymatic activity.

The development of assays to profile enzyme activity often relies on substrates that generate a fluorescent signal upon modification. Cy5 Boc-hydrazide is instrumental in preparing such substrates, particularly for enzymes that act on glycoproteins.

A notable application is in the study of endoglycosidases, enzymes that cleave N-glycans from glycoproteins. To profile the substrate specificity of these enzymes, a library of well-defined, Cy5-labeled N-glycans can be created. researchgate.net In this approach, a core glycan structure is first labeled with a Cy5 derivative. This fluorescently tagged core is then enzymatically extended using various glycosyltransferases to generate a panel of different glycan structures. researchgate.net

Each of these Cy5-labeled glycans can then be used as a substrate in a reaction with an endoglycosidase, such as Endo S, Endo S2, or Endo-β-Galactosidase. The enzymatic activity is assessed by analyzing the reaction products using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Cleavage of the glycan by the enzyme results in a smaller, faster-migrating fluorescent product. The change in mobility and the intensity of the product band on the gel provide a clear readout of enzyme activity and specificity against each substrate in the panel. researchgate.netresearchgate.net While this is a gel-based endpoint assay, it allows for the parallel analysis of multiple substrates, providing a detailed profile of enzyme activity that is fundamental for continuous assay development. The results from such profiling can inform the design of a single, optimized Cy5-labeled substrate for use in more high-throughput, continuous monitoring formats like microplate assays. rndsystems.com

Table 1: Examples of Cy5-Labeled N-Glycan Substrates for Endoglycosidase Profiling

| Substrate Group | Glycan Structure | Description |

| Elongated | Cy5-Fuc labeled G2f, xG2f, xxG2f | Biantennary N-glycans with one or two lactosamine repeats added. Used to test enzymes that recognize extended glycan chains. |

| Shortened | Cy5-Fuc labeled M2f, N2f | Mannosylated and core N-glycan structures. Used to establish baseline activity on smaller, core structures. |

| Branched | Cy5-Fuc labeled G3f, G4f | Tri- and tetra-antennary complex N-glycans. Used to test how branching affects enzyme recognition and cleavage. |

This table is a representative summary based on the types of substrates synthesized in research to probe endoglycosidase specificity. researchgate.net

Fluorescence-based assays are highly effective for studying the mechanisms of enzyme inhibitors. patsnap.comnih.gov An assay built with a Cy5-labeled substrate, such as the endoglycosidase assay described previously, can be readily adapted to characterize enzyme inhibition. By performing the enzymatic reaction in the presence of varying concentrations of a potential inhibitor, researchers can quantify the inhibitor's effect on the reaction rate.

The data generated can be used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. Furthermore, by systematically varying the concentrations of both the Cy5-labeled substrate and the inhibitor, one can perform kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). acs.org For instance, a competitive inhibitor would increase the apparent Michaelis constant (Km) of the enzyme for the Cy5-labeled substrate without affecting the maximum reaction velocity (Vmax). This detailed mechanistic information is crucial in drug discovery and for understanding biological regulation.

Molecular Interaction Studies

Quantifying the interactions between biomolecules is fundamental to understanding cellular function. Cy5, attached to a molecule of interest via a hydrazide linker, serves as an excellent fluorescent reporter for such studies, particularly in assays based on Fluorescence Resonance Energy Transfer (FRET).

Time-Resolved FRET (TR-FRET) is a robust technique used to quantify molecular binding events, such as protein-protein interactions. nih.gov This method combines the principles of FRET with the use of a long-lifetime lanthanide donor fluorophore (e.g., Europium) and a suitable acceptor like Cy5. The long-lived signal from the donor allows for a time-gated measurement that significantly reduces background fluorescence, leading to a high signal-to-noise ratio. bpsbioscience.com

This approach has been successfully used to study the interaction between the estrogen receptor (ER) and steroid receptor coactivators (SRCs). In these assays, a Cy5-labeled peptide derived from a coactivator (SRC3-Cy5) is used. When the SRC3-Cy5 peptide binds to a biotinylated ER that is complexed with Europium-labeled streptavidin, the donor (Europium) and acceptor (Cy5) are brought into close proximity, generating a strong TR-FRET signal. The intensity of this signal is directly proportional to the amount of complex formed. By titrating one binding partner against a fixed concentration of the other, a saturation binding curve can be generated, from which the equilibrium dissociation constant (Kd), a measure of binding affinity, can be precisely calculated. researchgate.net This quantitative method is also highly amenable to high-throughput screening for small molecules that disrupt or stabilize the protein-protein interaction.

Table 2: Binding Affinity Determined by TR-FRET Assay

| Interacting Proteins | Titrated Component | Measured Kd (nM) |

| Biotin-ERα / SA-Europium + SRC3-Cy5 | SRC3-Cy5 | 1.1 |

| Biotin-ERα / SA-Europium + SRC3-Cy5 | Europium-labeled ER component | 0.3 |

Data represents the dissociation constants (Kd) for the estrogen receptor (ER) and a Cy5-labeled coactivator peptide (SRC3) interaction, as determined by TR-FRET. A lower Kd value indicates a higher binding affinity. researchgate.net

The assembly of individual proteins into functional, multicomponent molecular machines is a dynamic and essential process. Fluorescent techniques are powerful tools for monitoring these assembly pathways. nih.gov By specifically labeling a single component of a complex with a Cy5 tag, its incorporation into the larger assembly can be tracked.

This compound is particularly suited for labeling glycoprotein (B1211001) subunits, which are common components of molecular machines. After generating aldehyde groups on the glycan portions of a purified subunit using periodate (B1199274) oxidation, the protein can be specifically labeled with activated Cy5 hydrazide. apexbt.comlumiprobe.com The assembly of this fluorescently tagged subunit with other, unlabeled components can then be monitored. Techniques such as Fluorescence Polarization (FP) or Fluorescence Anisotropy can detect the increase in the apparent molecular size of the Cy5-labeled protein as it incorporates into the complex, resulting in slower tumbling and an increased polarization signal. plos.org Alternatively, if another subunit can be labeled with a FRET donor fluorophore (like Cy3), the assembly process can be followed by the appearance of a FRET signal as the Cy5-labeled subunit binds. nih.govmdpi.com These approaches provide insights into the kinetics and stoichiometry of the assembly of complex biological machinery. umass.edu

Fluorescent Probe Engineering for Specific Analytes

Beyond its use as a general label, this compound can be a starting point for engineering sophisticated fluorescent probes designed to detect specific analytes. The core principle involves conjugating the Cy5 hydrazide to a molecular scaffold that has a specific recognition motif for the target analyte.

An excellent example of this is the creation of specific probes to analyze enzyme activity, as discussed with endoglycosidases. researchgate.net Here, the "analyte" is the enzyme itself, and the "probe" is the specific Cy5-labeled glycan substrate. The engineering process involves using a panel of glycosyltransferases to build distinct glycan structures onto a Cy5-labeled core. rndsystems.com Each resulting molecule in the library is a highly specific probe whose cleavage reports on the presence and activity of an enzyme that recognizes that particular glycan structure.

This concept can be extended to other analytes. For example, a molecule that changes its conformation upon binding a specific ion or small molecule could be synthesized with a reactive carbonyl group. Labeling this molecule with Cy5 hydrazide could create a probe where the binding event alters the fluorescent properties of the Cy5 dye, leading to a detectable signal. The development of rhodamine-based hydrazide derivatives that become fluorescent only after reacting with formaldehyde (B43269) illustrates this principle of engineering "off-on" probes for specific small molecules. nih.gov This strategy allows the versatile reactivity of the hydrazide group to be combined with specific molecular recognition elements to create powerful tools for bioanalysis. nih.gov

Design Principles for Turn-On Probes

"Turn-on" fluorescent probes are designed to be initially non-fluorescent or weakly fluorescent and to exhibit a significant increase in fluorescence intensity upon reaction with a specific analyte. This design minimizes background signal and enhances detection sensitivity. One key strategy for creating turn-on probes with cyanine (B1664457) dyes like Cy5 involves the use of their reduced, non-fluorescent "hydrocyanine" form.

The core principle lies in the disruption of the polymethine chain's conjugated π-electron system, which is essential for the dye's fluorescence. Reduction of the iminium cation in the cyanine structure leads to a non-fluorescent, colorless compound. For instance, hydro-Cy5, the reduced form of Cy5, is non-fluorescent but can be oxidized by reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals. This oxidation restores the conjugated system, thereby "turning on" the characteristic fluorescence of the Cy5 dye at approximately 660 nm.

The general mechanism for a hydrocyanine-based turn-on probe for ROS can be summarized as follows:

| Step | Process | Outcome |

| 1 | A fluorescent cyanine dye (e.g., Cy5) is chemically reduced (e.g., using NaBH4) to its non-fluorescent hydrocyanine form. | The conjugated π-electron system is disrupted, quenching fluorescence. |

| 2 | The hydrocyanine probe is introduced into a biological system. | The probe remains non-fluorescent in the absence of the target analyte. |

| 3 | The probe reacts with a specific ROS (e.g., superoxide). | The hydrocyanine is oxidized back to the fluorescent cyanine dye. |

| 4 | Fluorescence is detected at the characteristic wavelength of the cyanine dye. | The increase in fluorescence intensity is proportional to the amount of ROS present. |

While this compound itself is not a hydrocyanine, the hydrazide functional group can be incorporated into more complex turn-on probe designs. The Boc-protected hydrazide can act as a latent reactive site, which, after deprotection, can be used to link the Cy5 fluorophore to a recognition element that modulates its fluorescence upon analyte binding or reaction.

Development of Ratiometric Sensing Systems

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes by providing a built-in self-calibration mechanism. They measure the ratio of fluorescence intensities at two different wavelengths, which minimizes the influence of external factors such as probe concentration, instrumental efficiency, and environmental conditions.

One common strategy for developing ratiometric probes involving Cy5 is to use it as a component in a Förster Resonance Energy Transfer (FRET) pair. In such a system, Cy5 can act as the energy donor, transferring its excitation energy to a longer-wavelength acceptor dye. The efficiency of this energy transfer can be modulated by the presence of a specific analyte, leading to a change in the ratio of the donor and acceptor emission intensities.

A notable example is the development of a ratiometric near-infrared fluorescent probe for nitroreductase activity, an enzyme often overexpressed in hypoxic tumor cells. This probe consists of a Cy5 donor linked to a Cy7 acceptor. In the initial state, FRET occurs from the excited Cy5 to the Cy7. Upon enzymatic reduction of a specific group on the Cy7 component by nitroreductase, the fluorescence properties of the Cy7 acceptor are significantly altered, leading to a large increase in the Cy7/Cy5 fluorescence ratio. This ratiometric change allows for sensitive detection of the enzyme's activity.

Another approach involves designing probes where the analyte induces a change in the electronic structure of the fluorophore itself, leading to a shift in its emission wavelength. For instance, a ratiometric near-infrared fluorescent probe for pH detection was developed based on a novel cyanine platform. While not directly using this compound, this study demonstrates how modifications to the cyanine structure can induce ratiometric responses to biological analytes.

Detection of Reactive Oxygen and Nitrogen Species

This compound and its deprotected form, Cy5 hydrazide, are particularly relevant for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) due to the reactivity of the hydrazide group and the sensitivity of the Cy5 dye to its chemical environment.

ROS and RNS are highly reactive molecules that can cause oxidative damage to proteins, lipids, and nucleic acids. A common consequence of this damage is the formation of carbonyl groups (aldehydes and ketones) on proteins. Cy5 hydrazide can be used to detect this "protein carbonylation" as a marker of oxidative stress. The hydrazide group reacts specifically with these carbonyl groups, covalently labeling the oxidized proteins with the highly fluorescent Cy5 dye. The labeled proteins can then be visualized and quantified using techniques like SDS-PAGE followed by fluorescence scanning.

Furthermore, the cyanine dye structure itself can be susceptible to reaction with certain ROS and RNS, a property that can be harnessed for probe design. For example, some cyanine dyes can be oxidized by hypochlorite (B82951) and peroxynitrite, leading to a decrease in their fluorescence. This quenching mechanism can be used to design "turn-off" probes. More sophisticated designs can create a ratiometric or "turn-on" response. A probe for imaging superoxide and peroxynitrite was developed using a hemicyanine fluorophore where the C=C linker of the dye is cleaved by peroxynitrite, leading to a distinct fluorescence signal.

The development of fluorescent probes for ROS and RNS is an active area of research, with a focus on improving selectivity for specific reactive species. While general oxidative stress can be detected with probes like hydro-Cy5, designing probes that can distinguish between, for example, superoxide and hydrogen peroxide remains a challenge.